Carcinin

Übersicht

Beschreibung

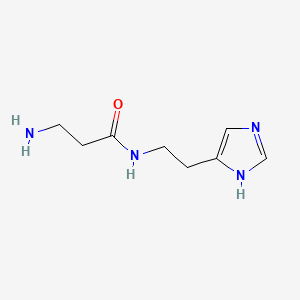

Carcinine, also known as β-alanyl-histamine, is a naturally occurring imidazole-containing peptide derivative. It is formed by the conjugation of β-alanine and histamine. Carcinine is found in various tissues, including the brain, muscle, intestine, and liver. It plays a significant role in histamine recycling, particularly in the visual system of certain organisms like Drosophila (fruit flies) where it is involved in the recycling of histamine neurotransmitter .

Wissenschaftliche Forschungsanwendungen

Carcinin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: In Drosophila ist this compound für das Histamin-Recycling in Photorezeptor-Neuronen unerlässlich.

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von oxidativem Stress, wie z. B. Retinopathie und Insulinresistenz

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen:

Antioxidative Aktivität: this compound entfernt ROS und 4-HNE und schützt die Zellen vor oxidativem Schaden.

Histamin-Recycling: In Drosophila ist this compound am Recycling des Histamin-Neurotransmitters beteiligt, das entscheidend für die Aufrechterhaltung der Sehfunktion ist.

Hemmung der Glykierung: this compound reduziert die nicht-enzymatische Glykierung von Proteinen und erhält so ihre native Faltung und Funktion.

Wirkmechanismus

Target of Action

Carcinine, also known as β-alanyl-histamine, is a natural imidazole-containing peptide derivative . It primarily targets the 4-hydroxynonenal (4-HNE) , a toxic product of lipid oxidation . It is also known to interact with the Carcinine Transporter (CarT) , which is essential for the histamine-carcinine cycle in Drosophila photoreceptor neurons .

Mode of Action

Carcinine’s interaction with its targets involves scavenging 4-HNE and forming an adduct with it . This process prevents and even reverses the adduction of retinal proteins by the toxic aldehyde . Carcinine is transported into photoreceptor neurons by CarT, contributing an essential step to the histamine-carcinine cycle .

Biochemical Pathways

Carcinine plays a crucial role in the histamine-carcinine cycle, which is vital for maintaining histamine homeostasis . It is involved in the recycling of histamine, a neurotransmitter, in Drosophila photoreceptor neurons . Carcinine also has antioxidant properties, scavenging reactive oxygen species (ROS) and alpha-beta unsaturated aldehydes created by peroxidation of fatty acid cell membranes during oxidative stress .

Pharmacokinetics

Studies have shown that carcinine can penetrate the eye globe and retinal cells after topical delivery in mouse eyes .

Result of Action

The molecular and cellular effects of Carcinine’s action include the prevention and reversal of the adduction of retinal proteins by 4-HNE . This action protects photoreceptor cells from oxidative damage . The loss of CarT in the fly photoreceptor, which is responsible for Carcinine transport, causes blindness .

Action Environment

One study found that carcinine supplementation increased dermal density in insulin-resistant menopausal women This suggests that Carcinine’s efficacy might be influenced by factors such as insulin resistance and hormonal changes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carcinine can be synthesized through the direct coupling of β-alanine and histamine. This reaction typically requires a coupling agent such as carbodiimide to facilitate the formation of the peptide bond between the carboxyl group of β-alanine and the amino group of histamine .

Industrial Production Methods: In industrial settings, the production of carcinine may involve enzymatic synthesis using recombinant dipeptidases. For instance, a recombinant dipeptidase from Serratia marcescens has been identified for its high synthetic activity towards carcinine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carcinin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: this compound kann oxidativen Stress reduzieren, indem es freie Radikale neutralisiert.

Substitution: this compound kann Addukte mit Aldehyden bilden und so Proteine vor Modifikationen schützen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound reagiert unter oxidativem Stress mit ROS und 4-HNE.

Reduktion: this compound wirkt als Reduktionsmittel in Gegenwart freier Radikale.

Substitution: this compound bildet in Gegenwart von Proteinextrakten Addukte mit Aldehyden.

Hauptsächlich gebildete Produkte:

4-HNE-Carcinin-Addukte: Entstehen bei der Entfernung von 4-HNE.

Reduzierte ROS: Entstehen durch die antioxidative Aktivität von this compound.

Vergleich Mit ähnlichen Verbindungen

Carcinin ähnelt anderen Imidazol-haltigen Verbindungen wie Carnosin (β-Alanyl-L-Histidin). Es hat jedoch einzigartige Eigenschaften:

Carnosin: Wie this compound hat Carnosin antioxidative und anti-glykierende Eigenschaften.

Anserin und Ophidin: Dies sind methylierte Varianten von Carnosin, die in anderen Tieren vorkommen.

Liste ähnlicher Verbindungen:

- Carnosin (β-Alanyl-L-Histidin)

- Anserin (β-Alanyl-1-Methylhistidin)

- Ophidin (β-Alanyl-3-Methylhistidin)

Die einzigartige Rolle von this compound im Histamin-Recycling und seine starke antioxidative Aktivität machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in therapeutischen Anwendungen.

Eigenschaften

IUPAC Name |

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRUJJLGVODXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205421 | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56897-53-1 | |

| Record name | Carcinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56897-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carcinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARCININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV0W167TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.